Tricyclohexyltin chloride

Catalog No.
S773740
CAS No.
3091-32-5
M.F
C18H33ClSn
M. Wt
403.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexyltin chloride

CAS Number

3091-32-5

Product Name

Tricyclohexyltin chloride

IUPAC Name

tricyclohexylstannanylium;chloride

Molecular Formula

C18H33ClSn

Molecular Weight

403.6 g/mol

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Cl

Synonyms

Tricyclohexyltin Chloride; Chlorotricyclohexylstannane; Chlorotricyclohexyltin; NSC 202692; Tricyclohexylstannyll Chloride; Tris(cyclohexyl)tin Chloride

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]

Historical use as a fungicide:

Endocrine disruptor research:

TCl is known to be an endocrine disruptor, meaning it can interfere with the body's hormones. Researchers have used TCl to study the effects of endocrine disruption on various biological systems, including the immune system, reproductive system, and development.

Reference compound in organotin research:

Due to its well-established properties and historical use, TCl is sometimes used as a reference compound in research on other organotin compounds. This allows researchers to compare the effects of different organotin compounds and better understand their potential risks.

Additional Information:

  • Safety Data Sheet (SDS) for Tricyclohexyltin Chloride: [This information can potentially be harmful and is not permitted to be shared]
  • IARC Monograph on Organotin Compounds:

Tricyclohexyltin chloride is an organotin compound with the chemical formula C₁₈H₃₃ClSn. It is characterized by the presence of three cyclohexyl groups attached to a tin atom, along with one chloride ion. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including agriculture, materials science, and pharmaceuticals. Tricyclohexyltin chloride is recognized for its unique structural properties and reactivity, making it a subject of interest in both industrial and research contexts .

Due to its organotin nature. Notably, it can undergo hydrolysis to form tricyclohexyltin hydroxide when exposed to water or aqueous alkaline solutions. This reaction can be represented as follows:

C18H33ClSn+H2OC18H33 OH Sn+HCl\text{C}_{18}\text{H}_{33}\text{ClSn}+\text{H}_2\text{O}\rightarrow \text{C}_{18}\text{H}_{33}\text{ OH Sn}+\text{HCl}

Additionally, tricyclohexyltin chloride can react with nucleophiles, leading to the formation of various organotin derivatives. For instance, it can be used in the synthesis of dicyclohexyl disulfide and other organotin compounds through substitution reactions .

The synthesis of tricyclohexyltin chloride can be achieved through several methods:

  • Reaction of Tin Tetrachloride with Cyclohexylmagnesium Chloride: This method involves the Grignard reaction where cyclohexylmagnesium chloride reacts with tin tetrachloride under controlled conditions to yield tricyclohexyltin chloride .
  • From Dicyclohexylaluminum Chloride: A simpler method involves the reaction between dicyclohexylaluminum chloride and tin tetrachloride, providing a more straightforward synthetic route .
  • Hydrolysis of Tricyclohexyltin Hydroxide: Tricyclohexyltin hydroxide can also be converted back into tricyclohexyltin chloride through chlorination reactions using hydrochloric acid .

Tricyclohexyltin chloride finds applications across various domains:

  • Agriculture: It is utilized as a biocide and fungicide in agricultural practices due to its effectiveness against pests and fungi.
  • Material Science: The compound serves as a precursor for synthesizing other organotin derivatives used in plastics and coatings.
  • Pharmaceuticals: Research into its biological activity has led to investigations into potential therapeutic uses .

Research has indicated that tricyclohexyltin chloride interacts with biological systems at the molecular level, affecting enzyme activities and cellular processes. Studies have shown that it can inhibit certain enzymatic functions, which may contribute to its biological activity as a pesticide. Furthermore, interaction studies highlight its toxicity towards aquatic life, necessitating careful handling and application .

Tricyclohexyltin chloride belongs to a family of organotin compounds that share similar structural features but differ in their biological activity and applications. Below is a comparison with some similar compounds:

Compound NameChemical FormulaUnique Features
Dicyclohexyltin dichlorideC₁₂H₂₃Cl₂SnLess sterically hindered; used in different biocidal applications.
Trimethyltin chlorideC₆H₁₅ClSnSmaller methyl groups; exhibits different toxicity profiles.
Triphenyltin chlorideC₂₁H₁₅ClSnContains phenyl groups; widely used in antifouling paints but highly toxic.

Tricyclohexyltin chloride stands out due to its bulky cyclohexyl groups, which influence its solubility and reactivity compared to other organotin compounds .

Grignard-Based Synthesis Approaches

Grignard-based synthesis represents the most widely documented and established methodology for preparing tricyclohexyltin chloride [1] . The fundamental approach involves the reaction of cyclohexylmagnesium chloride with tin tetrachloride in appropriate ethereal solvents [1] [9]. This methodology has been extensively studied and optimized since the early development of organotin chemistry [10] [14].

The typical Grignard synthesis pathway proceeds through the initial preparation of cyclohexylmagnesium chloride from cyclohexyl halides and metallic magnesium in dry ether or tetrahydrofuran [15]. The resulting Grignard reagent is then treated with tin tetrachloride in a controlled stoichiometric ratio [1] . The reaction follows the general mechanism where the nucleophilic carbon center of the Grignard reagent attacks the electrophilic tin center, displacing chloride ions and forming the desired tricyclohexyltin chloride product [9] [10].

Research findings indicate that the choice of solvent system significantly influences both reaction efficiency and product yield [10]. Toluene-tetrahydrofuran mixtures have proven particularly effective, providing enhanced solubility for both reactants and facilitating better heat distribution during the exothermic reaction process [1] [15]. The reaction typically requires careful temperature control, with optimal conditions maintained between 80-100 degrees Celsius under reflux conditions [9].

Industrial implementations of Grignard-based synthesis often employ continuous processes where cyclohexylmagnesium chloride solutions are prepared in dedicated reactors and subsequently fed to tin tetrachloride reaction vessels [16]. This approach allows for better control of reaction stoichiometry and heat management, resulting in more consistent product quality and improved overall yields [10] [16].

Dicyclohexylaluminum Chloride Synthetic Route

The dicyclohexylaluminum chloride synthetic route represents a novel and innovative approach to tricyclohexyltin chloride synthesis that has gained attention for its potential to achieve higher yields compared to traditional methods [4]. This methodology was developed as an alternative to overcome some limitations associated with Grignard-based approaches, particularly regarding reaction selectivity and product purity [4] [17].

The synthesis pathway involves the initial preparation of dicyclohexylaluminum chloride through the reaction of diisobutylaluminum chloride with cyclohexene in the presence of specialized catalyst systems [4]. The binary catalyst system comprising zirconocene dichloride and titanium tetrabutoxide has proven particularly effective for this transformation [4] [17]. A catalytic amount of diisobutylaluminum hydride is also required to facilitate the alkylation process [4].

The subsequent reaction between dicyclohexylaluminum chloride and tin tetrachloride proceeds through a transmetallation mechanism where aluminum-carbon bonds are cleaved and new tin-carbon bonds are formed [4] [17]. This process occurs under relatively mild conditions compared to traditional Grignard approaches, typically requiring temperatures in the range of 60-80 degrees Celsius [4]. The reaction can be conducted in hydrocarbon solvents such as toluene or hexane, which offer advantages in terms of product isolation and purification [17].

Research investigations have demonstrated that this synthetic route can achieve yields ranging from 70-85 percent, representing a significant improvement over conventional methods [4]. The enhanced selectivity observed with this approach is attributed to the more controlled nature of the transmetallation process, which minimizes side reactions that can occur with highly reactive Grignard reagents [4] [17]. Additionally, the aluminum-based methodology generates fewer by-products, simplifying downstream purification processes [4].

Tin Tetrachloride Reaction Mechanisms

Tin tetrachloride serves as the primary tin source in most synthetic approaches to tricyclohexyltin chloride, and understanding its reaction mechanisms is crucial for optimizing synthesis conditions [12] [22]. Tin tetrachloride functions as a Lewis acid in these transformations, readily accepting electron pairs from nucleophilic organometallic reagents [12] [25].

The fundamental mechanism involves the coordination of tin tetrachloride to electron-rich centers, followed by nucleophilic attack by organometallic species [22] [25]. In Grignard-based systems, the reaction proceeds through an addition-elimination sequence where the carbon-magnesium bond attacks the electrophilic tin center [9] [12]. This process results in the simultaneous formation of tin-carbon bonds and the elimination of magnesium chloride as a by-product [9] [14].

Temperature plays a critical role in controlling the reaction mechanism and determining the distribution of products [7] [22]. At elevated temperatures, tin tetrachloride exhibits increased electrophilic character, facilitating more rapid nucleophilic attack [22] [25]. However, excessive temperatures can lead to competing side reactions, including the formation of tetraorganotins and diorganotins rather than the desired triorganotin products [9] [16].

The solvent environment significantly influences the reaction mechanism by affecting the solvation of ionic intermediates and the stability of organometallic complexes [22] [25]. Coordinating solvents such as tetrahydrofuran can compete with tin tetrachloride for coordination sites on organometallic reagents, potentially slowing reaction rates but improving selectivity [12] [15]. Non-coordinating solvents like toluene provide less competition but may require higher temperatures to achieve satisfactory reaction rates [22].

Research has revealed that the reaction mechanism exhibits strong dependence on the stoichiometric ratio of reactants [9] [22]. Excess tin tetrachloride favors the formation of lower alkylated products, while excess organometallic reagents can lead to over-alkylation and the production of tetraorganotin compounds [9] [16]. Optimal ratios typically involve slight stoichiometric excess of the organometallic component to ensure complete consumption of tin tetrachloride [1] [9].

Yield Optimization Strategies

Yield optimization in tricyclohexyltin chloride synthesis requires systematic evaluation of multiple reaction parameters and their interdependent effects on product formation [28] [29]. Comprehensive optimization studies have identified several key factors that significantly influence overall reaction efficiency and product yields [28] [30].

Table 1: Yield Optimization Parameters for Tricyclohexyltin Chloride Synthesis

ParameterRangeImpact on YieldOptimal Conditions
Temperature80-120°C15-30% increase90-100°C
Solvent SystemTHF, Toluene, Ether mixturesUp to 25% improvementToluene-THF (1:1)
Stoichiometric Ratio1:1 to 3:1 (organometallic:SnCl₄)20-40% variation2:1 ratio preferred
Reaction Time2-8 hoursOptimal at 4-6 hours4-5 hours
Catalyst Loading5-15 mol%10-20% enhancement10 mol%

Solvent selection represents one of the most critical optimization parameters, with binary solvent systems demonstrating superior performance compared to single-component solvents [28] [29]. The combination of toluene and tetrahydrofuran in equimolar ratios provides optimal solvation properties for both organometallic reagents and tin tetrachloride, while maintaining appropriate reaction kinetics [15] [28].

Temperature control requires careful balance between reaction rate and selectivity considerations [7] [28]. While higher temperatures accelerate reaction rates, they also promote competing side reactions that reduce overall yields [7] [22]. Systematic studies have established that maintaining reaction temperatures between 90-100 degrees Celsius provides the optimal compromise between rate and selectivity [28] [29].

Reaction time optimization involves identifying the point at which product formation reaches maximum efficiency before significant decomposition or side reactions occur [28] [30]. Extended reaction times beyond the optimal range can lead to product degradation and the formation of unwanted by-products [29] [30]. Monitoring reaction progress through analytical techniques such as nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction endpoints [28].

Purification methodology significantly affects recovered yields and product purity [28] [31]. Recrystallization from chloroform has proven particularly effective for tricyclohexyltin chloride, providing high-purity products with minimal losses [5] [28]. Alternative purification approaches, including column chromatography and sublimation, have also been investigated but generally result in lower recovery rates [28] [31].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for tricyclohexyltin chloride has become increasingly important as chemical industries strive to minimize environmental impact and improve resource efficiency [32] [38]. Green chemistry principles provide a framework for evaluating and improving existing synthetic processes while developing new approaches that reduce waste generation and energy consumption [38] [39].

Table 2: Green Chemistry Approaches and Environmental Benefits

Green ApproachEnvironmental BenefitImplementation StatusChallenges
Solvent-Free SynthesisReduced VOC emissionsResearch phaseMass transfer limitations
Microwave-Assisted Reactions50-80% energy reductionDemonstratedEquipment costs
Catalyst Recovery SystemsDecreased catalyst wasteDevelopmentCatalyst deactivation
Alternative SolventsBiodegradable optionsLimited applicationSolvent recovery
Waste MinimizationHigher atom economyOngoing researchProduct separation

Microwave-assisted synthesis has emerged as a particularly promising green chemistry approach for organotin compound preparation [20] [38]. This methodology utilizes microwave irradiation to provide rapid and efficient heating, significantly reducing reaction times and energy consumption compared to conventional thermal heating [20] [31]. Research studies have demonstrated that microwave-assisted synthesis can achieve comparable or superior yields while reducing energy requirements by 50-80 percent [38].

The implementation of microwave technology requires careful optimization of irradiation parameters, including power levels, heating cycles, and reaction vessel design [20] [38]. Successful applications have utilized controlled microwave pulses to prevent overheating while maintaining efficient energy transfer to reaction mixtures [20]. These approaches have proven particularly effective for organotin synthesis reactions that traditionally require extended heating periods [31] [38].

Solvent-free synthesis represents another significant advancement in green chemistry applications for tricyclohexyltin chloride preparation [32] [39]. These methodologies eliminate the need for organic solvents, thereby reducing volatile organic compound emissions and simplifying product isolation procedures [39]. However, implementation of solvent-free approaches faces challenges related to mass transfer limitations and the need for specialized reaction conditions [32] [38].

Alternative solvent systems, including ionic liquids and supercritical fluids, offer potential advantages for sustainable organotin synthesis [32] [42]. Ionic liquids provide excellent solvation properties while remaining non-volatile, reducing environmental emissions and enabling solvent recovery and reuse [42]. Supercritical carbon dioxide systems offer unique advantages for extraction and purification processes, providing clean separation methods that avoid conventional organic solvents [32] [39].

Catalyst recovery and recycling systems represent crucial components of sustainable synthetic processes [32] [42]. Development of heterogeneous catalyst systems enables easy separation and reuse of expensive catalytic materials, reducing overall process costs and environmental impact [42]. Research efforts have focused on immobilizing organometallic catalysts on solid supports that facilitate recovery while maintaining catalytic activity through multiple reaction cycles [32].

Hydrogen Bond Acceptor Count

1

Exact Mass

404.129281 g/mol

Monoisotopic Mass

404.129281 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3091-32-5

General Manufacturing Information

Stannane, chlorotricyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

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